
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chloro, difluoromethyl, and fluorine substituent on the benzene ring, making it a fluorinated aromatic ester. Fluorinated compounds are often of interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-chloro-3-(difluoromethyl)-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether or THF at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of 4-chloro-3-(difluoromethyl)-2-fluorobenzyl alcohol.
Oxidation: Formation of 4-chloro-3-(difluoromethyl)-2-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its fluorinated structure, which can enhance metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate depends on its specific application. In drug development, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, as well as its overall pharmacokinetic profile.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-(trifluoromethyl)-2-fluorobenzoate
- Methyl 4-chloro-3-(difluoromethyl)-2-chlorobenzoate
- Methyl 4-chloro-3-(difluoromethyl)-2-bromobenzoate
Uniqueness
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The combination of chloro, difluoromethyl, and fluorine groups provides a distinct electronic environment that can be leveraged in various chemical transformations and applications.
Properties
Molecular Formula |
C9H6ClF3O2 |
|---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-9(14)4-2-3-5(10)6(7(4)11)8(12)13/h2-3,8H,1H3 |
InChI Key |
WUCPHPFRNZSHDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)
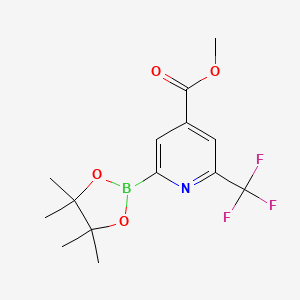
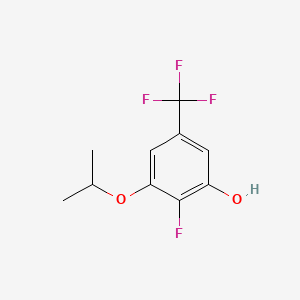
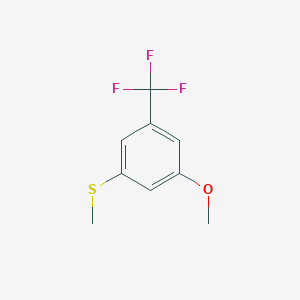
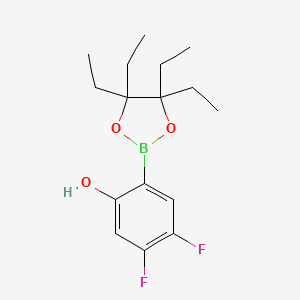
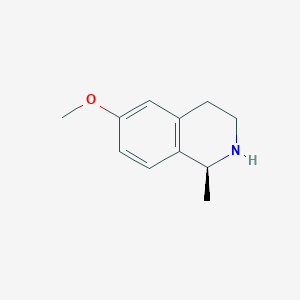
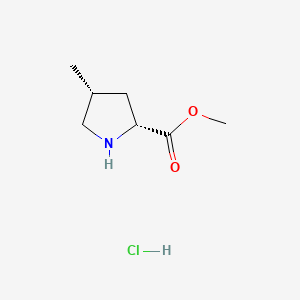
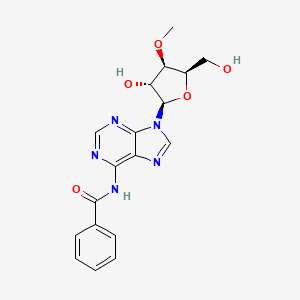
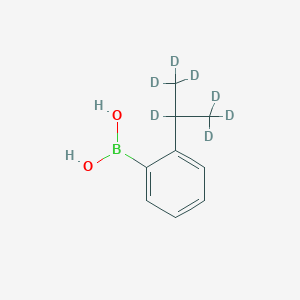
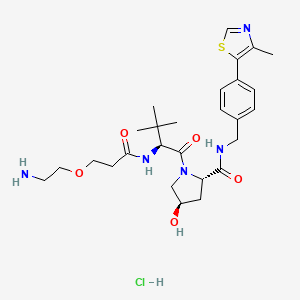
![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
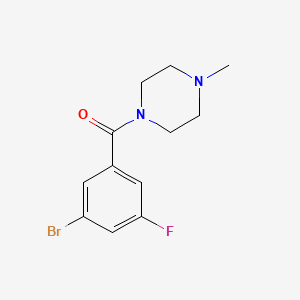
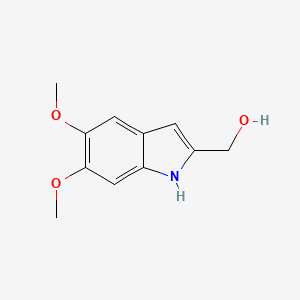
![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)
